![molecular formula C15H19NO4 B554600 (1R,2S)-2-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid CAS No. 54867-08-2](/img/structure/B554600.png)
(1R,2S)-2-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid
Overview
Description
(1R,2S)-2-(Phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid, more commonly known as PMCA, is an organic compound that has a wide range of uses in scientific research. PMCA is a cyclic carboxylic acid, and is often used in the synthesis of other organic compounds. It is also used in the development of pharmaceuticals and other compounds for medical use. PMCA has a wide range of applications in scientific research, as it can be used to synthesize a variety of compounds and can also be used in the study of biochemical and physiological effects. In
Scientific Research Applications
Structural Analysis and Resolution
- A study detailed the structure of a brucinium salt involving the cis-cyclohexane-1,2-dicarboxylic acid, highlighting the resolved (1R,2S) enantiomer within a hydrogen-bonded structure, emphasizing the significance of stereochemistry in molecular interactions (Smith, Wermuth, & Williams, 2012).
Synthesis and Chemical Transformations
- Enantiomerically pure trans-2-aminocyclohexanecarboxylic acid, a key building block for helical β-peptides, can be obtained from trans-cyclohexane-1,2-dicarboxylic acid through a simple one-pot procedure. This synthesis showcases the utility of (1R,2S)-2-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid in producing valuable chiral compounds for peptide research (Berkessel, Glaubitz, & Lex, 2002).
Material Science and Environmental Studies
- Research on 1,2-Cyclohexane dicarboxylic acid diisononyl ester (DINCH), a compound related in structure and function, has been utilized as a plasticizer to replace phthalates. The study focused on the environmental exposure of DINCH in U.S. adults, highlighting the relevance of cyclohexane derivatives in environmental health and safety assessments (Silva, Jia, Samandar, Preau, & Calafat, 2013).
Catalysis and Chemical Reactions
- An innovative photoinduced carboxylation reaction of benzylic and aliphatic C-H bonds with CO2 was developed, where cyclohexane reacts with CO2 to produce cyclohexanecarboxylic acid. This method provides direct access from hydrocarbons to carboxylic acids, demonstrating the potential of cyclohexane derivatives in catalytic transformations for sustainable chemistry (Ishida, Masuda, Imamura, Yamazaki, & Murakami, 2019).
Supramolecular Chemistry
- A novel cyclohexanecarboxylic acid derivative with a chiral amide group was synthesized, and its crystal structure contains two diastereoisomers. This study showcases the intricate details of molecular design and the potential of such compounds in developing advanced materials with specific properties (Takahashi, Okamura, Yamamoto, & Ueyama, 2003).
properties
IUPAC Name |
(1R,2S)-2-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c17-14(18)12-8-4-5-9-13(12)16-15(19)20-10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10H2,(H,16,19)(H,17,18)/t12-,13+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJMLWMATNCSIS-OLZOCXBDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101159075 | |
Record name | (1R,2S)-2-[[(Phenylmethoxy)carbonyl]amino]cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101159075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S)-2-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid | |
CAS RN |
202867-96-7 | |
Record name | (1R,2S)-2-[[(Phenylmethoxy)carbonyl]amino]cyclohexanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=202867-96-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1R,2S)-2-[[(Phenylmethoxy)carbonyl]amino]cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101159075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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